N-Chloroacetylglycine
CAS No.: 6319-96-6
Cat. No.: VC21538712
Molecular Formula: C12H23NO4
Molecular Weight: 151.55 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 6319-96-6 |
---|---|
Molecular Formula | C12H23NO4 |
Molecular Weight | 151.55 g/mol |
IUPAC Name | 2-[(2-chloroacetyl)amino]acetic acid |
Standard InChI | InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) |
Standard InChI Key | QSEVMIMUBKMNOU-VIFPVBQESA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
SMILES | C(C(=O)O)NC(=O)CCl |
Canonical SMILES | CC(C)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Chemical Identity and Structure
N-Chloroacetylglycine, with the IUPAC name 2-[(2-chloroacetyl)amino]acetic acid, is an N-acylated derivative of the amino acid glycine. The compound features a chloroacetyl group attached to the nitrogen atom of glycine, forming an amide bond that plays a critical role in its chemical behavior.
Basic Identification Data
N-Chloroacetylglycine is characterized by the following properties:
Parameter | Value |
---|---|
CAS Number | 6319-96-6 |
Molecular Formula | C4H6ClNO3 |
Molecular Weight | 151.55 g/mol |
IUPAC Name | 2-[(2-chloroacetyl)amino]acetic acid |
Common Synonyms | Chloracetylglycine, N-(Chloroacetyl)glycine, NSC 32036 |
Standard InChI | InChI=1S/C4H6ClNO3/c5-1-3(7)6-2-4(8)9/h1-2H2,(H,6,7)(H,8,9) |
Standard InChIKey | QSEVMIMUBKMNOU-VIFPVBQESA-N |
The compound consists of a glycine moiety with an N-terminal chloroacetyl group, creating a structure that functions effectively as a building block in various synthetic pathways .
Structural Characteristics
The molecular structure of N-Chloroacetylglycine reveals important features that influence its reactivity and applications. The compound contains three functional groups: a carboxylic acid, an amide bond, and a chloromethyl group. The presence of the reactive chlorine atom makes it particularly useful as an acylating agent and as an intermediate in organic synthesis .
Crystallographic studies have shown that N-Chloroacetylglycine crystallizes with two independent molecules (A and B) in the asymmetric unit. Both molecules exhibit significant planarity, with the mean plane of the acetamide [N—C(=O)C] group being inclined to the mean plane of the acetate group [C—C(=O)O] by 9.23° in molecule A and 6.23° in molecule B .
Physical Properties
Understanding the physical properties of N-Chloroacetylglycine is essential for its proper handling, storage, and application in various contexts.
Fundamental Physical Characteristics
The compound exhibits the following physical properties:
Property | Value |
---|---|
Physical State | Solid |
Appearance | Crystalline |
Density | 1.422 g/cm³ |
Melting Point | 96-98°C |
Boiling Point | 431.6°C at 760 mmHg |
Flash Point | 214.8°C |
Solubility | Almost transparent in water |
LogP | -0.18310 |
Polar Surface Area (PSA) | 66.40000 |
These properties indicate that N-Chloroacetylglycine is a relatively stable compound with good water solubility, which is advantageous for its use in aqueous reaction media and biological applications .
Intermolecular Interactions
Crystal structure analysis reveals that N-Chloroacetylglycine molecules engage in significant intermolecular interactions. The compound forms hydrogen bonds of types N—H⋯O and N—H⋯Cl within each molecule. In the crystal lattice, adjacent molecules are linked by O—H⋯O hydrogen bonds and weak C—H⋯O contacts, forming parallel chains that propagate along the a-axis direction .
These interactions play an important role in determining the physical properties of the compound, including its melting point and solubility characteristics, and contribute to its behavior in various applications.
Synthesis and Preparation
The synthesis of N-Chloroacetylglycine can be accomplished through multiple routes, with the most common approach involving the acylation of glycine with chloroacetyl chloride.
Standard Synthetic Route
A typical synthesis procedure involves the following steps:
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Preparation of N-(chloroacetyl)-glycine sodium salt by mixing sodium hydroxide and glycine at pH 11 in an ice bath
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Addition of a sodium hydroxide solution and 2-chloroacetyl chloride to the salt solution
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Stirring the reaction mixture at room temperature for approximately 2 hours
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Acidification with hydrochloric acid to pH 2
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Extraction with ethyl acetate
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Filtration and collection of the organic phase containing the product
This method provides a straightforward approach to obtaining N-Chloroacetylglycine in good yields and purity for further applications.
Alternative Approaches
While the direct acylation method is common, alternative synthetic routes may be employed depending on the desired scale and purity requirements. These may include the use of different acylating agents or protection/deprotection strategies when working with more complex structures containing the N-Chloroacetylglycine moiety.
Applications and Research Findings
N-Chloroacetylglycine has attracted attention in multiple fields due to its versatile chemical properties and reactivity profile.
Role as a Synthetic Intermediate
N-Chloroacetylglycine serves as an important intermediate in the synthesis of various compounds, including polydespipeptides and their copolymers. These materials have found applications in:
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Tissue engineering scaffolds
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Drug delivery systems
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Development of artificial skin materials
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Biomaterial coatings with specific functional properties
The reactive chlorine atom in the molecule allows for further functionalization, making it a valuable building block in the construction of more complex structures with tailored properties.
Connection to N-Alkylated Glycine Derivatives
The research on N-Chloroacetylglycine relates to the broader field of N-alkylated glycine derivatives, which have shown significant promise in drug development. N-methylated amino acids, which share structural similarities with N-Chloroacetylglycine, are non-proteinogenic amino acids found in plants, mammals, and microorganisms. Substitution of proteinogenic amino acids in a peptide with an N-methylated derivative often leads to increased stability against proteases and better membrane permeability .
Natural peptides containing N-methylated amino acids, such as the potential anti-cancer drugs enniatins and bouvardin, serve as models for synthetic peptides (peptidomimetics) with enhanced pharmacological properties .
Safety Code | Description |
---|---|
S26 | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice |
S36 | Wear suitable protective clothing |
When working with this compound, appropriate personal protective equipment including gloves, eye protection, and respiratory protection should be used, and handling should occur in a well-ventilated area or fume hood .
Crystal Structure and Solid-State Properties
The crystal structure of N-Chloroacetylglycine provides insights into its molecular conformation and intermolecular interactions in the solid state.
Crystallographic Analysis
X-ray crystallography has revealed that N-Chloroacetylglycine crystallizes with two independent molecules (A and B) in the asymmetric unit. Both molecules exhibit a relatively planar structure, with only slight deviations from planarity:
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In molecule A, the mean plane of the acetamide group is inclined to the mean plane of the acetate group by 9.23°
Hydrogen Bonding Network
In the crystal structure, N-Chloroacetylglycine molecules form an extensive hydrogen bonding network that significantly influences its solid-state properties. Key hydrogen bonding interactions include:
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Intramolecular N—H⋯O and N—H⋯Cl hydrogen bonds within each molecule
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Intermolecular O—H⋯O hydrogen bonds between adjacent molecules
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Weak C—H⋯O contacts that further stabilize the crystal packing
These interactions result in the formation of parallel chains of molecules propagating along the a-axis direction, creating patterns designated as –A–A–A– and –B–B–B– chains in the crystal lattice .
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